methyl 2-bromo-4-chloro-6-methylbenzoate
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Overview
Description
Methyl 2-bromo-4-chloro-6-methylbenzoate is an organic compound belonging to the class of benzoates It is characterized by the presence of bromine, chlorine, and methyl groups attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-4-chloro-6-methylbenzoate is typically synthesized through the esterification of 4-bromo-2-chloro-6-methylbenzoic acid with methanol. This reaction is commonly catalyzed by sulfuric acid. The general reaction scheme is as follows:
4-bromo-2-chloro-6-methylbenzoic acid+methanolsulfuric acidmethyl 2-bromo-4-chloro-6-methylbenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4-chloro-6-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Reduction: Reagents such
Properties
CAS No. |
2092361-21-0 |
---|---|
Molecular Formula |
C9H8BrClO2 |
Molecular Weight |
263.51 g/mol |
IUPAC Name |
methyl 2-bromo-4-chloro-6-methylbenzoate |
InChI |
InChI=1S/C9H8BrClO2/c1-5-3-6(11)4-7(10)8(5)9(12)13-2/h3-4H,1-2H3 |
InChI Key |
FNZYAVCQRFYUEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)Br)Cl |
Purity |
95 |
Origin of Product |
United States |
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